![molecular formula C15H13N5OS B2971285 N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide CAS No. 915928-96-0](/img/structure/B2971285.png)
N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide
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Description
“N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide” is a chemical compound. It is related to a class of compounds that have been described as herbicides .
Synthesis Analysis
The synthesis of tetrazole derivatives has been extensively studied . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Scientific Research Applications
Synthesis and Structural Analysis
The compound's synthesis and its derivatives have been explored for various applications, including as potential therapeutic agents. For example, studies have developed novel synthetic pathways for derivatives of N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide and related compounds, demonstrating their potential in medicinal chemistry and drug design. The structural characteristics of these compounds, including their crystal structures and theoretical studies, have been analyzed to understand their physicochemical properties and reactivity (Moreno-Fuquen et al., 2019; Krauze et al., 2007).
Potential Biomedical Applications
Anticancer Activity
Derivatives of this compound have been investigated for their anticancer properties. For instance, certain derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents (Ravinaik et al., 2021).
Antimicrobial and Anti-inflammatory Properties
These compounds have also been synthesized and evaluated for their antimicrobial activities, with some molecules exhibiting potent effects against pathogenic strains. Their antibacterial activity, in particular against Gram-positive strains, has been highlighted, and some derivatives have shown significant growth inhibitory effects (Bikobo et al., 2017).
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-22-14-8-3-2-7-13(14)17-15(21)11-5-4-6-12(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQCTUIYKINPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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